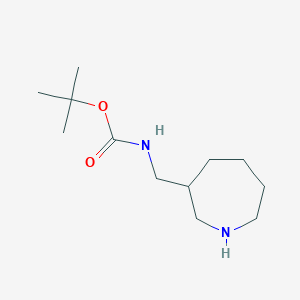

tert-butyl N-(azepan-3-ylmethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

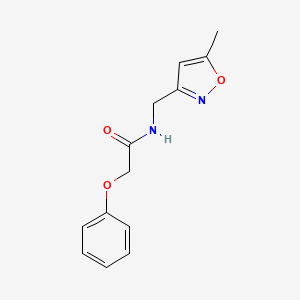

“tert-butyl N-(azepan-3-ylmethyl)carbamate” is a chemical compound with the CAS Number: 1440960-78-0 . It has a molecular weight of 228.33 and its IUPAC name is tert-butyl 3-azepanylmethylcarbamate .

Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-10-6-4-5-7-13-8-10/h10,13H,4-9H2,1-3H3,(H,14,15) . The 3D structure of the compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

While specific reactions involving “this compound” are not available, tert-butyl carbamate is known to be used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 228.33 and is stored at room temperature .

科学的研究の応用

Control of Lithiation Site : Lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate and related compounds can occur on nitrogen and the ring. These reactions can lead to the formation of substituted derivatives (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Lithiation–Substitution Reactions : N-tert-butoxy(N-Boc)-2-phenylazepane, a similar compound, undergoes lithiation followed by electrophilic quench, yielding disubstituted azepanes (Aeyad, Williams, Meijer, & Coldham, 2017).

One-Pot Curtius Rearrangement : A study demonstrated a mild and efficient one-pot Curtius rearrangement for preparing N-tert-butyl carbamates (Leogane & Lebel, 2009).

Chiral Azomethine Ylids Generation : Carbamate derivatives like tert-butyl carbamate were used to generate stable azomethine ylid precursors under milder conditions (Alker, Harwood, & Williams, 1997).

Preparation and Diels–Alder Reactions : Tert-butyl N-(3-methyl-3-butenyl)-N-(2furyl)carbamate was used in the preparation and subsequent Diels–Alder reactions of substituted furans (Padwa, Brodney, & Lynch, 2003).

Synthesis of Carbamate Derivatives : Several carbamate derivatives, including tert-butyl derivatives, have been synthesized and analyzed for their chemical and physical properties (Das et al., 2016).

Safety and Hazards

The safety information for “tert-butyl N-(azepan-3-ylmethyl)carbamate” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

tert-butyl N-(azepan-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-10-6-4-5-7-13-8-10/h10,13H,4-9H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSIGBHYGJGZHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2411041.png)

![N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/no-structure.png)

![4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B2411045.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2411048.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide](/img/structure/B2411050.png)

![2-benzylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2411055.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2411060.png)